molecular formula C18H25N5O2S B5498356 5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine

5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine

Katalognummer B5498356
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: MHXJNEWMIXJIEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine is a chemical compound with potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. This compound is also known by its chemical name, TAK-659, and is currently being studied extensively for its mechanism of action and potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways involved in cell proliferation and survival. Specifically, TAK-659 targets the PI3K delta and BTK signaling pathways, which are known to be dysregulated in cancer cells and immune cells. By inhibiting these pathways, TAK-659 can induce apoptosis (programmed cell death) in cancer cells and modulate immune responses in the body.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that TAK-659 can inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase enzymes. In vivo studies have shown that TAK-659 can inhibit tumor growth and improve survival rates in animal models of cancer. Additionally, TAK-659 has been shown to modulate immune responses in the body, including the activation of T cells and the inhibition of B cell signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 for lab experiments is its specificity for the PI3K delta and BTK signaling pathways. This specificity allows researchers to study the effects of TAK-659 on these pathways in isolation, without interference from other signaling pathways. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for in vivo studies.
One of the limitations of TAK-659 for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TAK-659 has been shown to have some off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for cancer. Preclinical studies have shown promising results in animal models of cancer, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in human patients.
Another area of interest is the development of TAK-659 as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that TAK-659 can modulate neuroinflammation and improve cognitive function in animal models of these diseases.
Finally, there is interest in further elucidating the mechanism of action of TAK-659 and its effects on other signaling pathways in the body. This research could lead to the development of more specific and effective therapeutic agents based on the structure and function of TAK-659.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that begins with the reaction of 2-chloro-4-iodopyrimidine with N-propylpiperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product, TAK-659. This synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In neurology, TAK-659 has been studied for its potential to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In psychiatry, TAK-659 has been studied for its potential to treat mood disorders such as depression and anxiety.

Eigenschaften

IUPAC Name

5-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-N-propylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-2-8-19-18-20-13-16(14-21-18)15-22-9-11-23(12-10-22)26(24,25)17-6-4-3-5-7-17/h3-7,13-14H,2,8-12,15H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJNEWMIXJIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.